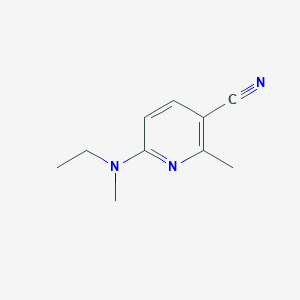
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the 6th position of the nicotinonitrile ring and a methyl group at the 2nd position. Nicotinonitriles are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with ethyl(methyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylnicotinonitrile: Lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
6-Aminonicotinonitrile: Contains an amino group instead of the ethyl(methyl)amino group, leading to different reactivity and applications.
6-(Dimethylamino)-2-methylnicotinonitrile: Similar structure but with a dimethylamino group, which may affect its chemical properties and biological activities.
Uniqueness
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile is unique due to the presence of both an ethyl(methyl)amino group and a methyl group on the nicotinonitrile ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-[ethyl(methyl)amino]-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-4-13(3)10-6-5-9(7-11)8(2)12-10/h5-6H,4H2,1-3H3 |
InChI Key |
ZWBHQOFLOLRJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC(=C(C=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















